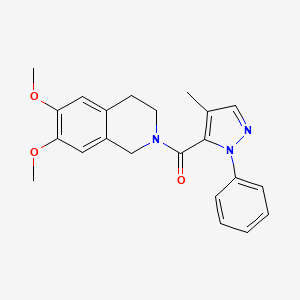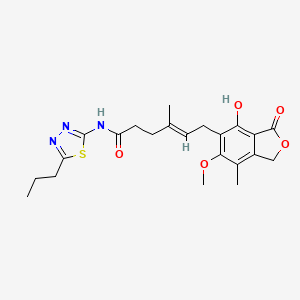![molecular formula C21H21N3O B10988604 1-phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B10988604.png)
1-phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a benzoyl group containing a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-phenylpiperazine, which is then reacted with 3-(1H-pyrrol-1-yl)benzoyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride (SOCl2) for introducing chlorine atoms.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Benzyl-substituted piperazine derivatives.
Substitution: Chlorinated phenyl derivatives.
Scientific Research Applications
1-Phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptor sites, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenylpiperazine: Lacks the benzoyl and pyrrole groups, making it less versatile in terms of chemical reactivity and biological activity.
3-(1H-Pyrrol-1-yl)benzoyl chloride: A precursor in the synthesis of the target compound, but not as useful on its own.
N-Benzylpiperazine: Similar in structure but with different substituents, leading to different chemical and biological properties.
Uniqueness: 1-Phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is unique due to the combination of the piperazine ring with both phenyl and pyrrole-benzoyl substituents
Properties
Molecular Formula |
C21H21N3O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-pyrrol-1-ylphenyl)methanone |
InChI |
InChI=1S/C21H21N3O/c25-21(18-7-6-10-20(17-18)22-11-4-5-12-22)24-15-13-23(14-16-24)19-8-2-1-3-9-19/h1-12,17H,13-16H2 |
InChI Key |
JZENFTCGDSMGOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10988522.png)
![N-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10988524.png)
![4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10988528.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-isoleucinamide](/img/structure/B10988548.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10988551.png)
![N-{2-[(4-benzylpiperidin-1-yl)carbonyl]-4-fluorophenyl}pyrrolidine-1-carboxamide](/img/structure/B10988564.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10988569.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10988577.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B10988578.png)
![5-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B10988584.png)

![N-(4-tert-butylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10988601.png)


